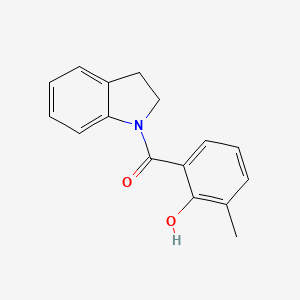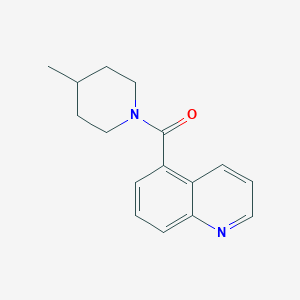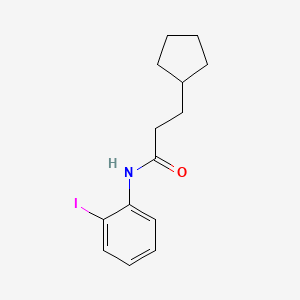
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone, also known as DIM-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit cell growth and induce cell death, making it a potential cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in research. However, one limitation of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone. One area of interest is the development of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone as a potential cancer treatment, either alone or in combination with other drugs. Another area of interest is the further study of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone and its potential applications in other areas of research.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone shows promise as a potential cancer treatment and neuroprotective agent, and further research is needed to fully understand its potential applications in these and other areas of research.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone involves the reaction of 2-hydroxy-3-methylbenzaldehyde with indole in the presence of a catalyst. This reaction results in the formation of the intermediate 2-(2-hydroxy-3-methylphenyl)-1H-indole, which is then reacted with 2-chloroacetophenone to form the final product, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone.
Scientific Research Applications
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been studied for its potential use in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-4-7-13(15(11)18)16(19)17-10-9-12-6-2-3-8-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPAGSGGVVZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)


